3,5-Dibromo-4-hydroxybenzohydrazide
CAS No.: 857537-46-3
Cat. No.: VC4231068
Molecular Formula: C7H6Br2N2O2
Molecular Weight: 309.945
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857537-46-3 |
|---|---|
| Molecular Formula | C7H6Br2N2O2 |
| Molecular Weight | 309.945 |
| IUPAC Name | 3,5-dibromo-4-hydroxybenzohydrazide |
| Standard InChI | InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |
| Standard InChI Key | GXDMLROKVHNPFT-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Br)O)Br)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
3,5-Dibromo-4-hydroxybenzohydrazide belongs to the class of benzohydrazides, featuring a benzene ring substituted with hydroxyl (-OH), bromine (Br), and hydrazide (-CONHNH₂) groups at positions 4, 3/5, and 1, respectively. Its molecular formula is C₇H₅Br₂N₂O₂, with a molecular weight of 315.94 g/mol. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 271–274°C (decomposes) | |
| Solubility | Sparingly soluble in DMSO | |
| pKa | ~3.79 (predicted) | |
| Density | 2.059 g/cm³ (estimated) |
The compound’s bromine atoms enhance electrophilic reactivity, facilitating participation in substitution and coupling reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves bromination of p-cresol (4-methylphenol) followed by hydrazide formation:
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Nucleophilic Bromination:
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Hydrazide Formation:
Industrial-Scale Production
A patented continuous pipeline reaction system optimizes yield (>78%) by maintaining precise control over temperature and stoichiometry . Key advantages include:
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Reduced Byproducts: Hydrogen bromide (HBr) is efficiently recovered and recycled .
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Solvent Reuse: o-Dichlorobenzene is reused across bromination and hydrolysis steps, minimizing waste .
Applications in Scientific Research
Pharmaceutical Intermediate
3,5-Dibromo-4-hydroxybenzohydrazide is a precursor to benzohydrazide Schiff bases, which exhibit antimicrobial and anticancer activities. For example:
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Reaction with 3,5-dibromo-2-hydroxybenzaldehyde forms a Schiff base (C₁₄H₁₀Br₂N₂O₃·H₂O) with demonstrated bioactivity .
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Derivatives are intermediates in uricosuric agents like benzbromarone, used to treat gout .
Antimicrobial Activity
Studies report inhibitory effects against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans), with MIC values ranging from 8–32 µg/mL. The mechanism involves disruption of microbial cell membranes via halogen-hydrogen bonding interactions.
Proteomics and Enzyme Inhibition
The compound’s hydrazide group chelates metal ions, making it useful in:
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Enzyme Inhibition: Suppresses cytochrome P450 isoforms (e.g., CYP2C9) by binding to heme iron .
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Fluorescent Probes: Conjugated with fluorophores for detecting metal ions in biological systems .
Comparative Analysis with Analogues
The hydrazide derivative’s nucleophilic -NHNH₂ group enables unique reactivity in condensation reactions, distinguishing it from carboxylic acid or aldehyde analogues .
Recent Advances (2023–2025)
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Drug Delivery Systems: Nanoencapsulation of 3,5-dibromo-4-hydroxybenzohydrazide in liposomes improves bioavailability for anticancer applications .
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Environmental Degradation: A strain of Pigmentiphaga sp. H8 metabolizes the compound via oxidative decarboxylation, offering bioremediation potential.
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Crystallography: X-ray diffraction studies reveal planar molecular geometry, with intermolecular hydrogen bonds stabilizing crystal lattices .
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